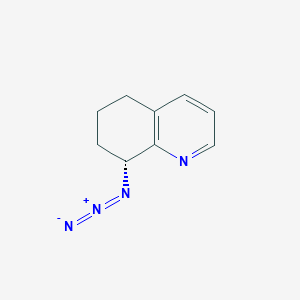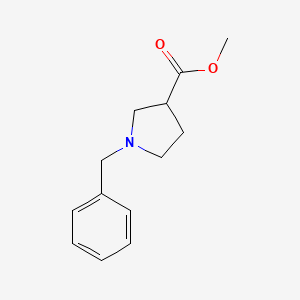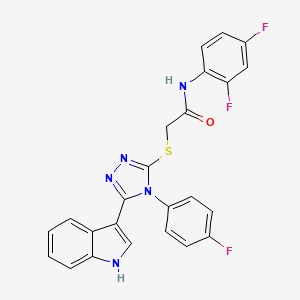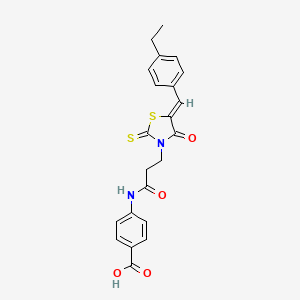
(8R)-8-Azido-5,6,7,8-tetrahidroquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline is a chemical compound that belongs to the class of azido-substituted tetrahydroquinolines. This compound is characterized by the presence of an azido group (-N₃) attached to the eighth carbon of the tetrahydroquinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the precursor molecule. The reaction is usually carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products. Safety measures are also crucial due to the potentially explosive nature of azides .
Análisis De Reacciones Químicas
Types of Reactions
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH₄).
Nucleophiles: Thiols, amines.
Cycloaddition Partners: Alkynes.
Major Products
Reduction: Formation of (8R)-8-amino-5,6,7,8-tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinolines depending on the nucleophile used.
Cycloaddition: Formation of triazole derivatives.
Mecanismo De Acción
The mechanism of action of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the compound’s ability to form triazoles through cycloaddition reactions allows it to interact with specific enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (8R)-8-Hydroxy-5,6,7,8-tetrahydroquinoline
- (8R)-8-Amino-5,6,7,8-tetrahydroquinoline
- (8R)-8-Bromo-5,6,7,8-tetrahydroquinoline
Uniqueness
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it particularly valuable in chemical biology for labeling and tracking biomolecules .
Propiedades
IUPAC Name |
(8R)-8-azido-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZQMSCHXLGEU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid](/img/structure/B2597391.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2597393.png)
![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)
![2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B2597396.png)

![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)

![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)

